molecular formula C14H10O3 B1269114 1,3-Benzodioxol-5-yl(phenyl)methanone CAS No. 54225-86-4

1,3-Benzodioxol-5-yl(phenyl)methanone

Cat. No.: B1269114
CAS No.: 54225-86-4
M. Wt: 226.23 g/mol
InChI Key: PXAFOQOPSOGIFE-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(phenyl)methanone is an organic compound with the molecular formula C14H10O3. It is known for its unique structure, which includes a benzodioxole ring fused to a phenyl group via a methanone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxol-5-yl(phenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to alterations in neurotransmitter levels and subsequent biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of monoamine oxidase enzymes, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin . This inhibition can result in significant biochemical and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes and overall cell health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that low doses can modulate neurotransmitter levels without causing significant harm, whereas high doses can result in neurotoxicity and other adverse outcomes . Understanding the dosage threshold is crucial for its safe application in research and potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in biochemical processes within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxol-5-yl(phenyl)methanone can be synthesized through several synthetic routes. One common method involves the condensation of 1,3-benzodioxole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Benzodioxol-5-yl(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler structure without the phenyl methanone group.

    Benzophenone: Contains a similar methanone linkage but lacks the benzodioxole ring.

    1,3-Benzodioxol-5-yl(phenyl)ethanone: Similar structure with an ethanone linkage instead of methanone.

Uniqueness

1,3-Benzodioxol-5-yl(phenyl)methanone is unique due to the combination of the benzodioxole ring and phenyl methanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFOQOPSOGIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343653
Record name 1,3-Benzodioxol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54225-86-4
Record name 1,3-Benzodioxol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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